Fmoc-Met(O)-OH
Overview
Description
Fmoc-Met(O)-OH is a modified amino acid used in peptide synthesis1. The Fmoc group, or 9-fluorenylmethyloxycarbonyl group, is a main amine protecting group that possesses eminent self-assembly features and shows distinct potential for applications due to its inherent hydrophobicity and aromaticity1.
Synthesis Analysis
The synthesis of Fmoc-Met(O)-OH involves the use of Fmoc as a main amine protecting group1. In the context of an Fmoc/tBu solid-phase synthesis strategy, Met is usually introduced without recourse to a protecting group for the thioether side-chain2. The synthesis of fully posttranslationally modified peptides and proteins has been enabled by important advances in chemical biology3.
Molecular Structure Analysis
The molecular structure of Fmoc-Met(O)-OH is characterized by the presence of the Fmoc group, which promotes hydrophobic and π-π stacking interactions of the fluorenyl rings1. The low molecular weight Fmoc-FF hydrogelator and the PEG 8 - (FY)3 hexapeptide, containing three repetitions of the Phe-Tyr motif and a PEG moiety at its N-terminus, are used in the formation of peptide-based mixed hydrogels4.
Chemical Reactions Analysis
The thioether side-chain of Met is subject to alkylation and oxidation side reactions, either during the synthetic process or during subsequent handling of the Met-containing peptide2. The Fmoc Test is a colorimetric test which consists of coupling an Fmoc group-protected amino acid and measuring the UV absorbance after its deprotection3.
Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-Met(O)-OH are influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety1. The presence of the hydrophilic PEG polymeric moiety causes a slowing down of the gel kinetic formation and a decrease of the gel rigidity4.
Scientific Research Applications
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Scientific Field: Biochemistry and Material Science
- Fmoc-modified amino acids and short peptides have eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
- These molecules are used as bio-inspired building blocks for the fabrication of functional materials .
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Application: Fabrication of Functional Materials
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Methods of Application or Experimental Procedures
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Results or Outcomes
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Scientific Field: Biomedical Applications
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Application: Hydrogel Formation
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Methods of Application or Experimental Procedures
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Results or Outcomes
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Scientific Field: Surface Chemistry
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Application: Surface Modification
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Methods of Application or Experimental Procedures
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Results or Outcomes
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Scientific Field: Nanoscience
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Application: Formation of Nanovesicles
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Methods of Application or Experimental Procedures
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Results or Outcomes
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Scientific Field: Drug Delivery
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Application: Drug Delivery Systems
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Methods of Application or Experimental Procedures
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Results or Outcomes
Safety And Hazards
According to the safety data sheet, Fmoc-Met(O)-OH is not classified as a hazardous substance or mixture5. However, it is advised to avoid dust formation, breathing vapors, mist or gas, and to use personal protection when handling the substance5.
Future Directions
The self-organization and applications of Fmoc-modified simple biomolecules have not been extensively summarized1. There is potential for further research into the synthesis of fully posttranslationally modified peptides and proteins, as well as the development of new materials exhibiting unique and tunable morphologies of different functionalities13.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHRSUBRZOGRSW-HSYKDVHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428587 | |
Record name | Fmoc-Met(O)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Met(O)-OH | |
CAS RN |
76265-70-8 | |
Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(methylsulfinyl)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76265-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-Met(O)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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